
(2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a trifluoromethyl group, and an indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes.
Introduction of the Iodo Group: The iodo group can be introduced via electrophilic iodination using iodine or other iodinating agents.
Attachment of the Phenyl Ring: The phenyl ring with chloro and trifluoromethyl substituents can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the functional groups attached to the indazole core.
科学的研究の応用
(2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: Used as a probe to study various biological pathways and molecular interactions.
Chemical Biology: Employed in the design of novel chemical probes for target identification and validation.
Pharmaceutical Industry: Investigated for its potential use in drug development due to its unique structural features and reactivity.
作用機序
The mechanism of action of (2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The chloro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, while the iodo group can facilitate the formation of covalent bonds with target proteins, leading to irreversible inhibition.
類似化合物との比較
Similar Compounds
Indazole Derivatives: Compounds like 3-phenyl-2-(trifluoromethyl)indazole and 3-iodo-2-phenylindazole share structural similarities.
Phenyl Substituted Compounds: Compounds such as 2-chloro-6-(trifluoromethyl)phenyl derivatives with different heterocyclic cores.
Uniqueness
(2-chloro-6-(trifluoromethyl)phenyl)(3-iodo-1H-indazol-1-yl)methanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its lipophilicity and metabolic stability, while the indazole core provides a versatile scaffold for interaction with biological targets.
特性
分子式 |
C15H7ClF3IN2O |
|---|---|
分子量 |
450.58 g/mol |
IUPAC名 |
[2-chloro-6-(trifluoromethyl)phenyl]-(3-iodoindazol-1-yl)methanone |
InChI |
InChI=1S/C15H7ClF3IN2O/c16-10-6-3-5-9(15(17,18)19)12(10)14(23)22-11-7-2-1-4-8(11)13(20)21-22/h1-7H |
InChIキー |
LWYCCKCEPDTQMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


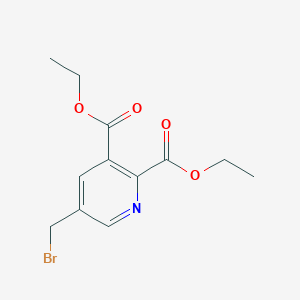
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14784271.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-2-azido-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14784275.png)
![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)
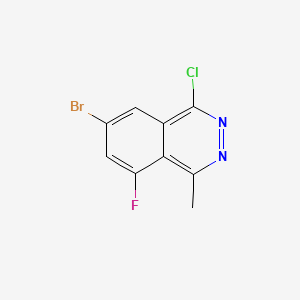
![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)

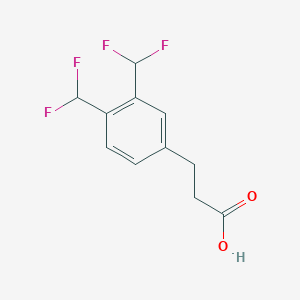

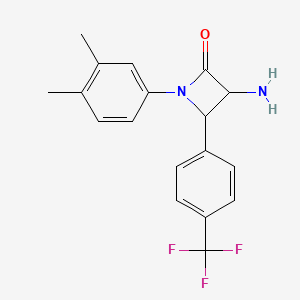

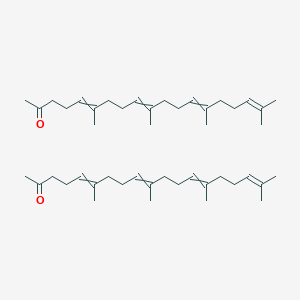
![N-[6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B14784333.png)
![2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14784339.png)
